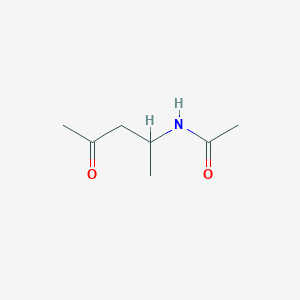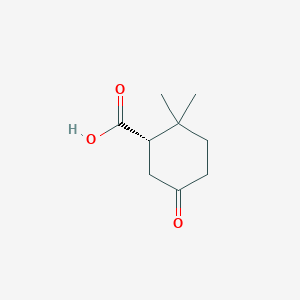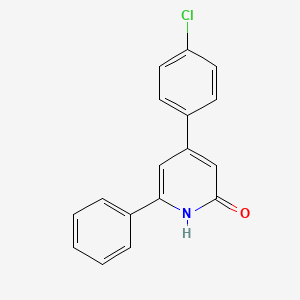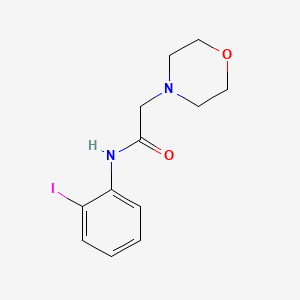
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected at their reactive sites.
Coupling Reagents: Agents like HBTU or DIC facilitate the formation of peptide bonds.
Deprotection: Removal of protecting groups using TFA or similar reagents.
Industrial Production Methods
Industrial production of peptides often scales up SPPS or uses liquid-phase peptide synthesis (LPPS) for larger quantities. The process involves:
Automated Synthesizers: Machines that automate the repetitive steps of SPPS.
Purification: Techniques like HPLC to purify the final product.
Quality Control: Analytical methods such as mass spectrometry to ensure the purity and identity of the peptide.
化学反応の分析
Types of Reactions
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form disulfide bonds or other oxidized products.
Reduction: Reaction with reducing agents to break disulfide bonds or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction may yield free thiol groups.
科学的研究の応用
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may have applications in:
Chemistry: As a building block for more complex molecules or as a catalyst in specific reactions.
Biology: Studying protein-protein interactions, enzyme activity, or cellular signaling pathways.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Use in the production of biomaterials or as a component in industrial processes.
作用機序
The mechanism by which L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine exerts its effects likely involves interactions with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Proteins: Interacting with other proteins to influence their function or stability.
類似化合物との比較
Similar Compounds
L-Lysyl-L-prolylglycyl-L-ornithyl-L-lysine: A similar peptide without the diaminomethylidene group.
L-Lysyl-L-prolylglycyl-L-lysine: A shorter peptide with fewer amino acids.
L-Ornithyl-L-lysine: A simpler peptide with only two amino acids.
Uniqueness
L-Lysyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to the presence of the diaminomethylidene group, which may confer specific chemical properties or biological activities not found in simpler peptides.
特性
CAS番号 |
202984-62-1 |
|---|---|
分子式 |
C25H48N10O6 |
分子量 |
584.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H48N10O6/c26-11-3-1-7-16(28)23(39)35-14-6-10-19(35)22(38)32-15-20(36)33-17(9-5-13-31-25(29)30)21(37)34-18(24(40)41)8-2-4-12-27/h16-19H,1-15,26-28H2,(H,32,38)(H,33,36)(H,34,37)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1 |
InChIキー |
ZURJHLULHKNJGP-VJANTYMQSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)




![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)


